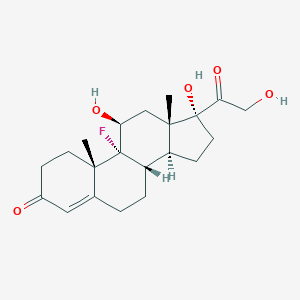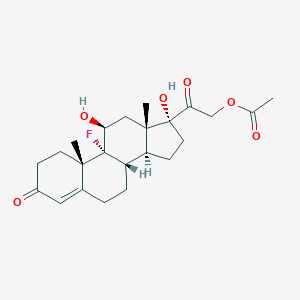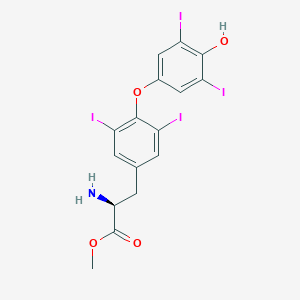
5-(2,3-Epoxypropoxy)-3,4-dihydrocarbostyril
概要
説明
“5-(2,3-Epoxypropoxy)-3,4-dihydrocarbostyril” is a chemical compound with the molecular formula C12H13NO3 . It belongs to the family of epoxy resins, which are characterized by the presence of an epoxide group .
Synthesis Analysis
The synthesis of compounds similar to “5-(2,3-Epoxypropoxy)-3,4-dihydrocarbostyril” has been reported in the literature. For instance, a study describes the synthesis of a mesoporous catalyst using a compound with a similar structure . Another study reports the synthesis of silicon quantum dots (SiQDs) by solvothermal reaction of 3-(2,3-epoxypropoxy)propyltrimethoxysilane (GPTMS) and ethylenediaminetetraacetic acid (EDTA) .
Molecular Structure Analysis
The molecular structure of “5-(2,3-Epoxypropoxy)-3,4-dihydrocarbostyril” can be represented by the InChI string: InChI=1S/C12H13NO3/c14-12-5-4-9-10(13-12)2-1-3-11(9)16-7-8-6-15-8/h1-3,8H,4-7H2,(H,13,14) . The compound has a molecular weight of 219.24 g/mol .
科学的研究の応用
Food Packaging
The compound, also known as [3- (2,3-Epoxypropoxy)propyl]trimethoxy silane or GLYMO, is used as an adhesion promoter in food packaging . It is particularly used for laminated pouches that must be resistant to sterilization and hot filling . It increases the adhesion between aluminum and polyolefin foils and maintains the strength of the bonding even at elevated temperatures .
Microwaveable Packaging
GLYMO is also used in microwaveable packaging . Its properties help maintain the integrity of the packaging even when subjected to the high temperatures of microwave heating .
UV Ageing Resistance of Asphalt
Another application of this compound is in the improvement of the ultraviolet ageing resistance of asphalt . The compound, when grafted onto the surface of layered double hydroxides (LDHs), helps to improve the UV ageing resistance of asphalt .
Surface Modification of Layered Double Hydroxides (LDHs)
The compound is used to modify the surface of LDHs . The modification helps to promote the dispersibility of LDHs in asphalt .
Glass Fibre Reinforced Plastics
The compound is used in the sizing of glass fibres used for manufacturing glass-fibre-reinforced plastics . It helps to improve the adhesion between the glass fibres and the plastic matrix .
Adhesion Promoter in High-Performance Applications
GLYMO is used as an adhesion promoter in high-performance applications that include thermal processes . It forms a covalent bond to the aluminum surface while the epoxy group reacts with the polyurethane adhesives .
作用機序
Target of Action
Similar compounds such as 3-(2,3-epoxypropoxy)propyl-trimethoxysilane have been used in the synthesis of various materials .
Mode of Action
It’s known that epoxy groups in similar compounds can react with a variety of functional groups, including amines, alcohols, and acids . This reactivity allows these compounds to form covalent bonds with their targets, leading to changes in the target’s properties.
Biochemical Pathways
The epoxy group in similar compounds is known to be highly reactive, which suggests that it could potentially interact with a wide range of biochemical pathways .
Result of Action
Similar compounds have been used to modify surfaces and improve properties such as uv ageing resistance .
Action Environment
Similar compounds are known to be reactive in water , suggesting that the presence of water could potentially influence their action.
特性
IUPAC Name |
5-(oxiran-2-ylmethoxy)-3,4-dihydro-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c14-12-5-4-9-10(13-12)2-1-3-11(9)16-7-8-6-15-8/h1-3,8H,4-7H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQTWQOBNPISQPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=C1C(=CC=C2)OCC3CO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30512545 | |
| Record name | 5-[(Oxiran-2-yl)methoxy]-3,4-dihydroquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30512545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2,3-Epoxypropoxy)-3,4-dihydrocarbostyril | |
CAS RN |
51781-14-7 | |
| Record name | 5-(2,3-Epoxypropoxy)-3,4-dihydrocarbostyril | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051781147 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-[(Oxiran-2-yl)methoxy]-3,4-dihydroquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30512545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(2,3-EPOXYPROPOXY)-3,4-DIHYDROCARBOSTYRIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2WA9ZP4G9Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-(3-Methoxypropyl)-4-oxo-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine-6-sulfonamide 1,1-dioxide](/img/structure/B194963.png)
![(S)-4-Hydroxy-2-(3-methoxypropyl)-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine-6-sulfonamide 1,1-dioxide](/img/structure/B194972.png)






![3-[4-(Trifluoromethyl)phenyl]propanal](/img/structure/B195003.png)